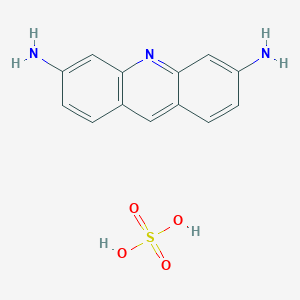

Proflavine Sulfate

C13H13N3O4S

Content Navigation

- 1. General Information

- 2. Proflavine Sulfate (CAS 553-30-0): A High-Purity Acridine Dye for Reproducible Research

- 3. Procurement Guide: Why Proflavine Sulfate is Not Interchangeable with Acriflavine or Other Acridine Dyes

- 4. Quantitative Evidence: Performance Advantages of Proflavine Sulfate in Key Applications

CAS Number

Product Name

IUPAC Name

Molecular Formula

C13H13N3O4S

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Proflavine Sulfate is the sulfate salt of proflavine, an acridine-derived fluorescent dye and DNA intercalating agent. It is widely utilized as a topical antiseptic, a fluorescent stain for visualizing cell nuclei in biological microscopy, and increasingly as an organic photocatalyst in chemical synthesis. As a defined, high-purity single chemical entity, Proflavine Sulfate provides a reliable and reproducible alternative to traditional, often poorly defined acridine dye mixtures like acriflavine for applications demanding high consistency.

References

- [1] National Cancer Institute. Proflavine hemisulfate - NCI Drug Dictionary. National Cancer Institute.

- [2] Richards, J. T., et al. (2015). Proflavine Hemisulfate as a Fluorescent Contrast Agent for Point-of-Care Cytology. PLOS ONE, 10(5), e0125140.

- [3] Mohamadpour, F., et al. (2024). Proflavine (PFH+): as a photosensitizer (PS) biocatalyst for the visible-light-induced synthesis of pyrano [2,3-d] pyrimidine scaffolds. Frontiers in Chemistry, 12, 1374523.

- [4] Acriflavine. Wikipedia.

Substituting Proflavine Sulfate with seemingly similar compounds introduces critical process variables that undermine experimental reproducibility. For instance, commercial acriflavine is not a pure compound but a mixture of 3,6-diamino-10-methylacridinium chloride and proflavine, making it unsuitable for applications where stoichiometric precision and purity are essential. Furthermore, other acridine dyes like Acridine Orange exhibit different spectral properties upon binding to nucleic acids; Acridine Orange fluoresces green with dsDNA but red with RNA, a behavior distinct from proflavine's consistent fluorescence, making them non-interchangeable for specific quantitative assays. Different salt forms (e.g., sulfate vs. hydrochloride vs. free base) also possess varied solubility and hygroscopicity, directly impacting stock solution preparation, stability, and formulation performance.

Defined Chemical Identity for Enhanced Reproducibility vs. Acriflavine Mixtures

Unlike Proflavine Sulfate (a single chemical entity, CAS 553-30-0), commercial acriflavine is a mixture of proflavine and 3,6-diamino-10-methylacridinium chloride. This compositional ambiguity in acriflavine can lead to significant batch-to-batch variability, affecting binding constants, spectral outputs, and overall assay performance. Procuring Proflavine Sulfate ensures a defined, single-molecule starting material, which is a prerequisite for reproducible and transferable scientific results.

| Evidence Dimension | Chemical Composition |

| Target Compound Data | Single compound (3,6-Acridinediamine sulfate) |

| Comparator Or Baseline | Acriflavine: Mixture of proflavine and 3,6-diamino-10-methylacridinium chloride |

| Quantified Difference | Defined Purity vs. Undefined Mixture |

| Conditions | Standard commercial preparations |

For quantitative studies, GMP processes, or assay development, starting with a defined, pure compound is critical to avoid variability and ensure reliable outcomes.

Superior Aqueous Solubility Compared to Proflavine Free Base for Easier Formulation

Proflavine Sulfate demonstrates significantly enhanced water solubility compared to its free base form. The hemisulfate salt is soluble at 10 mg/mL in water, whereas the proflavine free base is only soluble in 300 parts cold water (~3.3 mg/mL). This improved solubility is a key procurement-relevant attribute, facilitating the preparation of high-concentration aqueous stock solutions without the need for organic co-solvents, simplifying handling and formulation for biological and chemical applications.

| Evidence Dimension | Water Solubility |

| Target Compound Data | 10 mg/mL (for the closely related hemisulfate salt) |

| Comparator Or Baseline | Proflavine (free base): ~3.3 mg/mL |

| Quantified Difference | ~3-fold higher solubility |

| Conditions | Aqueous solution at room temperature |

Higher aqueous solubility simplifies the preparation of concentrated stock solutions, reduces reliance on organic solvents, and improves compatibility with aqueous biological systems.

Distinct Fluorescence Emission Profile from Acridine Orange for Specific Nucleic Acid Detection

Proflavine Sulfate provides a consistent fluorescence emission maximum around 508-515 nm when intercalated into DNA. This contrasts sharply with Acridine Orange, a common alternative, which exhibits a significant emission shift depending on the nucleic acid target: ~525 nm (green) when bound to dsDNA versus ~650 nm (red) when bound to RNA. For applications requiring specific and unambiguous detection of nuclear DNA without confounding signals from RNA, Proflavine Sulfate's stable emission profile makes it a more reliable choice.

| Evidence Dimension | Fluorescence Emission Maximum (λem) |

| Target Compound Data | ~515 nm (bound to DNA) |

| Comparator Or Baseline | Acridine Orange: ~525 nm (bound to DNA), ~650 nm (bound to RNA) |

| Quantified Difference | Stable emission vs. ~125 nm target-dependent shift |

| Conditions | Aqueous buffer, bound to nucleic acids |

This predictable spectral behavior is critical for quantitative fluorescence applications and avoids the ambiguity of dual-emission dyes when specific DNA staining is required.

High-Reproducibility Nucleic Acid Staining in Cytology and Histology

Due to its status as a high-purity, single-entity compound, Proflavine Sulfate is indicated for developing and scaling cytological and histological staining protocols where batch-to-batch consistency is paramount. Its reliable performance makes it a better choice than undefined mixtures like acriflavine for validated assays.

Formulation of Aqueous-Based Antiseptics and Disinfectants

The superior water solubility of the sulfate salt form simplifies the manufacturing of aqueous antiseptic solutions. This allows for the creation of stable, high-concentration formulations without requiring potentially irritating or incompatible organic co-solvents, a key advantage in topical product development.

Quantitative Fluorescence Assays for DNA Intercalation

In biophysical studies or screening assays that rely on fluorescence to quantify DNA binding, Proflavine Sulfate's stable and predictable emission spectrum provides a clear advantage. Unlike Acridine Orange, its signal does not shift based on the type of nucleic acid, ensuring that changes in fluorescence intensity can be more directly correlated with DNA intercalation.

Visible-Light Organic Photocatalysis

As a cost-effective organic dye with high photo-absorption capacity, Proflavine Sulfate serves as an effective and accessible metal-free photocatalyst. Its use is particularly relevant for laboratories and processes aiming to replace expensive and toxic heavy metal catalysts (e.g., Iridium or Ruthenium complexes) in photoinduced electron transfer (PET) reactions.

References

- [1] Acriflavine. Wikipedia.

- [2] Proflavine. PubChem.

- [3] Acridine orange. Wikipedia.

- [4] Mohamadpour, F., et al. (2024). Proflavine (PFH+): as a photosensitizer (PS) biocatalyst for the visible-light-induced synthesis of pyrano [2,3-d] pyrimidine scaffolds. Frontiers in Chemistry, 12, 1374523.

- [5] Proflavine Hemisulphate | Structure, Uses & Side Effects. Macsen Labs.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

553-30-0

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

553-30-0

Wikipedia

Proflavine sulfate